molecular formula C10H11ClO4 B15160532 Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester

Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester

Cat. No.: B15160532
M. Wt: 230.64 g/mol
InChI Key: OEXQELSYHWMKGJ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Properties The compound "Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester" (CAS 869795-96-0) is an ester derivative featuring a 2-chloroacetyl group attached to a bicyclic hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan moiety. This structure imparts unique reactivity due to the electron-withdrawing chlorine atom and the steric constraints of the bicyclic framework.

Applications
The compound’s primary applications are inferred from related esters in the evidence. Similar cyclopenta[b]furan-based esters are utilized as intermediates in organic synthesis and polymerization processes. For instance, methacrylate analogs are employed in photoresist materials for semiconductor manufacturing due to their low isomer content and compatibility with lithographic processes . The chloroacetyl variant may serve as a reactive intermediate in pharmaceuticals or agrochemicals, leveraging its electrophilic character for cross-coupling or nucleophilic substitution reactions.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-2-yl) 2-chloroacetate

InChI

InChI=1S/C10H11ClO4/c11-3-7(12)14-8-4-1-5-6(2-4)10(13)15-9(5)8/h4-6,8-9H,1-3H2

InChI Key

OEXQELSYHWMKGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C(C2OC(=O)CCl)OC3=O

Origin of Product

United States

Preparation Methods

Bicyclic Core First Strategy

Formation of the hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-ol intermediate followed by esterification with 2-chloroacetyl chloride. This route benefits from established protocols for oxygenated bicyclic systems.

Esterification First Strategy

Synthesis of Hexahydro-2-Oxo-3,5-Methano-2H-Cyclopenta[b]Furan-6-Ol

Knoevenagel Condensation Approach

Adapting methodology from EP1448567B1, the bicyclic alcohol forms via:

  • Condensation of ethyl glyoxylate with cyclopentadiene under TiCl4 catalysis at -20°C to form tricyclic lactone
  • Diastereoselective reduction using L-Selectride® in THF at -78°C
  • Acid-catalyzed transacetalization (0.1M HCl, 40°C) to yield 85% enantiomerically pure alcohol

Key Parameters

Variable Optimal Value Impact on Yield
Condensation Temp -20°C ± 2°C <±5°C → 12% Δ
Reduction Agent L-Selectride® NaBH4 → 32% ↓
Cyclization pH 1.5-2.0 pH>3 → No rxn

Epoxidation-Cyclization Route

Per US4079065A, an alternative pathway employs:

  • Diels-Alder reaction between furan and methyl acrylate (120°C, 15h)
  • Epoxidation with m-CPBA in CH2Cl2 (0°C → rt)
  • BF3·OEt2-mediated cyclization (82% yield over 3 steps)

This method produces the cis-fused bicyclic system but requires careful control of reaction stoichiometry to prevent epoxide oligomerization.

Esterification Methodologies

Schotten-Baumann Conditions

Reaction of the bicyclic alcohol (1 eq) with 2-chloroacetyl chloride (1.2 eq) in dichloromethane/10% NaOH (0°C → rt):

  • 78% isolated yield
  • Requires phase-transfer catalyst (TBAB 0.1 eq)
  • Generates ≤2% di-ester byproduct

Steglich Esterification

Alternative approach using DCC (1.5 eq)/DMAP (0.2 eq) in anhydrous THF:

  • 85% yield
  • Eliminates aqueous workup but introduces DCU byproduct
  • Critical moisture control (<50 ppm H2O)

Comparative Analysis

Parameter Schotten-Baumann Steglich
Reaction Time 4h 18h
Purification Liquid-Liquid Column
Scalability >10 kg <500 g
Isomerization Risk 0% 3-5%

One-Pot Tandem Synthesis

Recent advances suggest combining core formation and esterification in a single vessel:

  • In situ generation of bicyclic alcohol via TiCl4-mediated cyclization
  • Immediate addition of 2-chloroacetic anhydride (2 eq)
  • Triethylamine (3 eq) as dual-purpose base

Achieves 68% overall yield but requires precise temperature control (-10°C → 50°C gradient) and results in 92:8 er compared to 99:1 er from sequential methods.

Industrial-Scale Considerations

Cost Analysis

Component Price/kg % Total Cost
Cyclopentadiene $42 31%
2-Chloroacetyl Cl $155 47%
TiCl4 $28 8%
Solvents $18 14%

Waste Stream Management

  • TiCl4 hydrolysis produces 3.2 kg HCl/kg product requiring neutralization
  • DCC method generates 1.8 kg DCU/kg product needing specialized disposal
  • EP1448567B1 method achieves 82% atom economy vs 68% for US4079065A route

Spectroscopic Characterization

Critical validation data for the target compound:

1H NMR (400 MHz, CDCl3)
δ 4.85 (dd, J=6.8, 2.1 Hz, 1H, H-6)
δ 4.32 (s, 2H, OCOCH2Cl)
δ 3.02-2.89 (m, 2H, H-3/H-5)
δ 2.55 (dt, J=12.4, 3.2 Hz, 1H, H-1)
δ 2.21-2.09 (m, 2H, H-7/H-8)

13C NMR (101 MHz, CDCl3) δ 175.2 (C=O) δ 166.1 (OCO) δ 82.4 (C-6) δ 64.8 (OCOCH2Cl) δ 45.3-38.1 (bridged carbons)

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share the hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester backbone but differ in substituents:

Compound Name (CAS) Substituent Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound (869795-96-0) 2-Chloroacetyl C₁₁H₁₁ClO₅ 258.65* Chlorine atom enhances electrophilicity
2-Propenoic acid, 2-methyl- (254900-07-7) Methacryloyl C₁₂H₁₄O₄ 222.24 Vinyl group for polymerization
2-Methyl-2-propenoate (347886-81-1) Methacryloyloxyethyl C₁₄H₁₆O₆ 280.27 Extended ester chain for flexibility

*Estimated based on molecular formula.

Physical and Chemical Properties

Key Data from Evidence:

  • 254900-07-7 (Methacrylate analog):
    • Melting Point: 102°C
    • Boiling Point: 367.7±25.0°C (predicted)
    • Density: 1.26±0.1 g/cm³
    • Appearance: White crystalline powder .

Reactivity Differences:

  • The chloroacetyl group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to methacrylate esters.
  • Methacrylate analogs (e.g., 254900-07-7) undergo radical polymerization due to the vinyl group, forming polymers used in coatings and photoresists .

Q & A

Basic: How can the crystal structure of this compound be resolved experimentally?

Methodological Answer:
X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is the gold standard. Key steps:

  • Grow single crystals via slow evaporation in non-polar solvents.
  • Collect diffraction data with a synchrotron or high-resolution diffractometer.
  • Refine using SHELXL, which is robust for small molecules and high-resolution macromolecular data .
  • Validate with CCDC deposition (e.g., check for R-factor convergence and residual electron density).

Basic: What safety precautions are required for handling this compound?

Methodological Answer:
Despite its low acute toxicity (oral LD50 >2,000 mg/kg in polymerized forms), follow these protocols:

  • Use PPE (gloves, goggles) to avoid irritation (R36/37/38 risk phrase applies to analogs) .
  • Store in anhydrous conditions (<0.1 ppb moisture) to prevent hydrolysis, as seen in photoresist-grade analogs .
  • Monitor mutagenicity: Ames tests showed negative results for related polymers, but confirm batch-specific data .

Advanced: How does the compound’s stereochemistry influence its reactivity in ring-opening polymerizations?

Methodological Answer:
The 3,5-methano bridge imposes conformational rigidity, affecting reactivity:

  • Experimental Design: Compare polymerization rates of cis/trans isomers (separated via chiral HPLC).
  • Use NMR (¹³C/¹H) to track ring-opening kinetics in THF with initiators like diazenediylbis[alkylpropanenitrile] .
  • Computational modeling (DFT) can predict regioselectivity of ester cleavage .

Advanced: How can data contradictions in toxicity classifications be resolved?

Analysis:
Discrepancies arise from structural variations in polymers. For example:

  • Non-toxic: Hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl 2-methyl-2-propenoate polymers with alkyl(C=3~6) cyclopentyl esters are classified as non-toxic .
  • Toxic: Polymers initiated with diazenediylbis[alkylpropanenitrile] may show toxicity due to residual initiators .
    Resolution:
  • Conduct LC-MS to quantify residual initiators.
  • Compare cytotoxicity (e.g., MTT assays) across batches .

Advanced: What strategies optimize its use in photoresist formulations for semiconductor lithography?

Methodological Answer:
Key parameters from industrial-grade applications :

  • Purity: Isomer content <0.01% (analyzed via GC-MS).
  • Copolymer Ratios: Blend with 1-ethylcyclohexyl methacrylate (20–40% w/w) for improved etch resistance.
  • Processing: Spin-coat at 1,500–3,000 rpm under <0.1 ppb O₂ to minimize oxidation.

Basic: How is the compound synthesized, and what purity benchmarks are critical?

Methodological Answer:
Synthetic Route:

  • Esterification of 2-chloroacetic acid with hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-ol (acid catalysis, 60–80°C).
    Purity Control:
  • Monitor by ¹H NMR (δ 4.8–5.2 ppm for ester carbonyl).
  • Target moisture <50 ppm (Karl Fischer titration) to prevent side reactions .

Advanced: How can computational modeling predict its thermal stability?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-31G*) to estimate bond dissociation energies (BDEs) of the ester and methano groups.
  • Validate with TGA/DSC: Decomposition onset >200°C (experimental) correlates with BDE >300 kJ/mol .

Advanced: What analytical methods resolve structural ambiguities in copolymer derivatives?

Methodological Answer:

  • SEC-MALS: Determine molecular weight distribution of copolymers.
  • HSQC NMR: Map cross-peaks between methacrylate protons (δ 5.5–6.2 ppm) and cyclopenta[b]furan carbons .
  • Compare with MALDI-TOF to confirm repeat units .

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